3-Chloro-N-hydroxy-L-valinamide
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Overview
Description
3-Chloro-N-hydroxy-L-valinamide is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a chlorine atom, a hydroxyl group, and an amide group attached to the valine amino acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-hydroxy-L-valinamide typically involves the chlorination of N-hydroxy-L-valinamide. One common method includes the reaction of N-hydroxy-L-valinamide with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-hydroxy-L-valinamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-Chloro-N-hydroxy-L-valinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-N-hydroxy-L-valinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom and hydroxyl group play crucial roles in binding to active sites, leading to inhibition or modulation of enzymatic activity. The compound may also interfere with cellular pathways, affecting cell signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-L-valine: Similar structure but lacks the hydroxyl group.
N-Hydroxy-L-valinamide: Similar structure but lacks the chlorine atom.
3-Chloro-N-hydroxy-L-alaninamide: Similar structure but with alanine instead of valine.
Uniqueness
3-Chloro-N-hydroxy-L-valinamide is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
CAS No. |
820253-41-6 |
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Molecular Formula |
C5H11ClN2O2 |
Molecular Weight |
166.60 g/mol |
IUPAC Name |
(2R)-2-amino-3-chloro-N-hydroxy-3-methylbutanamide |
InChI |
InChI=1S/C5H11ClN2O2/c1-5(2,6)3(7)4(9)8-10/h3,10H,7H2,1-2H3,(H,8,9)/t3-/m1/s1 |
InChI Key |
YRHZKHPZLRTSSM-GSVOUGTGSA-N |
Isomeric SMILES |
CC(C)([C@@H](C(=O)NO)N)Cl |
Canonical SMILES |
CC(C)(C(C(=O)NO)N)Cl |
Origin of Product |
United States |
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